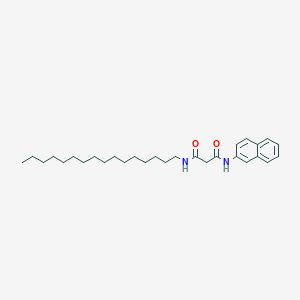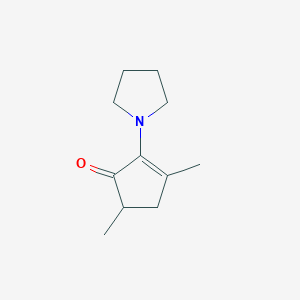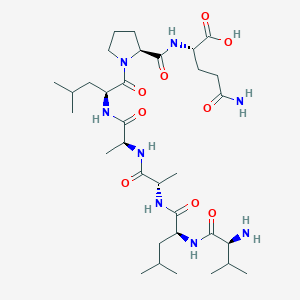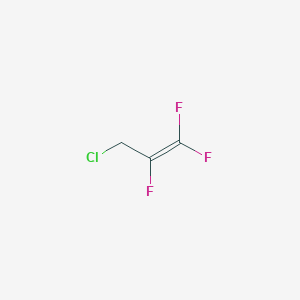
Plumbanone--cobalt (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plumbanone–cobalt (1/1) is a coordination compound that features a cobalt atom complexed with plumbanone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cobalt (1/1) typically involves the reaction of cobalt salts with plumbanone under controlled conditions. One common method is the co-precipitation technique, where cobalt salts are mixed with plumbanone in a solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of pure plumbanone–cobalt (1/1).
Industrial Production Methods
On an industrial scale, the production of plumbanone–cobalt (1/1) may involve more advanced techniques such as hydrothermal synthesis or solvothermal methods. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in catalysis and other fields.
化学反应分析
Types of Reactions
Plumbanone–cobalt (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt metal or lower oxidation state cobalt complexes.
科学研究应用
Plumbanone–cobalt (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.
Environmental Science: It is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
作用机制
The mechanism of action of plumbanone–cobalt (1/1) involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt center can undergo redox changes, allowing it to participate in electron transfer processes. The specific molecular targets and pathways involved depend on the particular application, such as catalysis or antimicrobial activity.
相似化合物的比较
Similar Compounds
Cobalt Ferrite (CoFe2O4): Known for its magnetic properties and used in biomedical applications.
Cobalt Oxide (Co3O4): Used as an electrode material in batteries and as a catalyst.
Cobalt Nanoparticles: Utilized in various applications due to their catalytic and magnetic properties.
Uniqueness
Plumbanone–cobalt (1/1) is unique due to its specific coordination environment and the presence of plumbanone, which imparts distinct chemical properties. This makes it particularly suitable for certain catalytic applications where other cobalt compounds may not be as effective.
属性
CAS 编号 |
236103-74-5 |
|---|---|
分子式 |
CoOPb |
分子量 |
282 g/mol |
IUPAC 名称 |
cobalt;oxolead |
InChI |
InChI=1S/Co.O.Pb |
InChI 键 |
QYTIMUTVWNZQTI-UHFFFAOYSA-N |
规范 SMILES |
O=[Pb].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




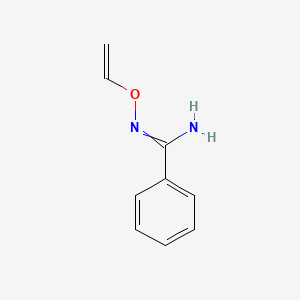
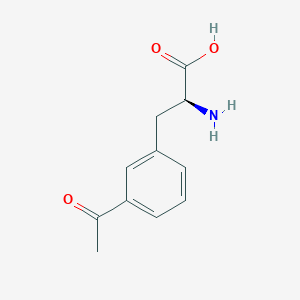
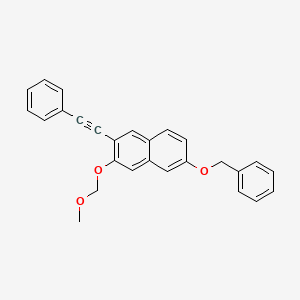
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
